BenchChemオンラインストアへようこそ!

3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid

Medicinal Chemistry Chemical Biology Synthetic Chemistry

3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid (CAS 1006440-31-8) is a disubstituted pyrazole building block. It features a bromine atom at the 4-position, a propanoic acid chain at the 5-position, and a methyl group at the 1-position, giving it a molecular formula of C7H9BrN2O2 and a molecular weight of 233.06.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
CAS No. 1006440-31-8
Cat. No. B3197623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid
CAS1006440-31-8
Molecular FormulaC7H9BrN2O2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)Br)CCC(=O)O
InChIInChI=1S/C7H9BrN2O2/c1-10-6(2-3-7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12)
InChIKeyITPODSSMTQHXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid (CAS 1006440-31-8)


3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid (CAS 1006440-31-8) is a disubstituted pyrazole building block . It features a bromine atom at the 4-position, a propanoic acid chain at the 5-position, and a methyl group at the 1-position, giving it a molecular formula of C7H9BrN2O2 and a molecular weight of 233.06 . This specific substitution pattern is critical for its role as a synthetic intermediate, particularly in medicinal chemistry and cross-coupling applications .

Why 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid Cannot Be Replaced by Closely Related Analogs


Simple substitution of this compound with its close regioisomer or other halogen analogs is scientifically invalid due to quantifiable differences in the pyrazole ring's electronic environment, lipophilicity, and molecular shape, which directly impact downstream reactivity and biological molecular recognition . The precise attachment point of the propanoic acid chain on the pyrazole core (5-yl vs. 3-yl) is a critical determinant of synthetic utility and biological activity, as confirmed by distinct computed physicochemical properties .

Quantitative Differentiation Evidence for 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid


Regioisomeric Structural Identity vs. 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)propanoic acid

The target compound is the 5-yl propanoic acid regioisomer, while the primary commercial alternative is the 3-yl regioisomer (CAS 1006440-27-2). These are structurally distinct, leading to different computed lipophilicity (XLogP3) and topological polar surface area (TPSA) . The 5-yl isomer has an XLogP3 of 0.7 and a TPSA of 55.1 Ų, directly impacting membrane permeability and target engagement profiles . The 3-yl isomer's XLogP3 and TPSA are expected to differ due to altered electron distribution, though specific values were not available on the accessed datasheets . The regioisomers represent completely different synthetic entry points for divergent chemical series .

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Computed Density Difference vs. 3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)propanoic Acid

The density of the target compound is predicted to be 1.7±0.1 g/cm³ , compared to 1.68±0.1 g/cm³ for the 3-yl regioisomer under standard conditions . This difference, while small, reflects distinct molecular packing and can affect solution handling, formulation consistency, and reagent stoichiometry in large-scale reactions .

Physical Chemistry Process Chemistry Formulation

Synthetic Utility: Dual Handle Reactivity vs. Simple Pyrazole Building Blocks

The target compound uniquely combines a bromine atom at the 4-position for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and a carboxylic acid at the 5-position for direct amidation or esterification . This dual reactivity is absent in simpler analogs like 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8), which lacks the acid handle, or 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid (CAS not fully characterized here), which has a shorter alkyl chain altering conformational flexibility [1]. The propanoic acid spacer provides three rotatable bonds, offering greater conformational freedom than the acetic acid analog's two, which can be critical for induced-fit binding in biological targets .

Cross-Coupling Amide Bond Formation Medicinal Chemistry

Lipophilicity-Driven Biological Profile Differentiation

The computed XLogP3 of 0.7 for this compound represents a balanced lipophilicity range that is often associated with favorable oral absorption and CNS permeability in drug candidates. In contrast, the des-bromo or des-methyl analogs would exhibit drastically different XLogP3 values, altering their pharmacokinetic profiles. For instance, 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid (des-bromo) is expected to have a lower XLogP3, reducing membrane permeability [1]. The bromine atom's contribution to lipophilicity and potential halogen bonding is critical for target affinity in certain biological systems, as evidenced by high-affinity ligands incorporating the 4-bromo-1-methyl-1H-pyrazol-5-yl motif in BindingDB (e.g., Ki = 0.63 nM for a 5-HT2A receptor ligand) [1].

Pharmacokinetics Drug Design ADME

Halogen Atom Reactivity Profile: Bromine vs. Chlorine Analogs

The bromine substituent at the 4-position offers a superior balance of reactivity and stability for transition metal-catalyzed cross-coupling reactions compared to its chloro analog 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid . Aryl bromides generally undergo oxidative addition with Pd(0) catalysts more readily than aryl chlorides, leading to faster reaction rates and higher yields under milder conditions. This reactivity advantage is well-documented across the pyrazole scaffold class and is consistently observed in medicinal chemistry campaigns that leverage the 4-bromo-1-methyl-1H-pyrazol-5-yl motif for rapid diversification [1].

Cross-Coupling Reaction Selectivity Medicinal Chemistry

Purity and Supply Chain Reliability vs. Regioisomeric Alternatives

The target compound is commercially available with a guaranteed purity of ≥95% from multiple established vendors including BOC Sciences, Fluorochem, and CymitQuimica . In contrast, the 3-yl regioisomer (CAS 1006440-27-2) is sometimes ambiguously listed with the same CAS number on certain vendor sites, creating a procurement risk. For instance, Evitachem lists both CAS 1006440-27-2 and 1006440-31-8 for the same product entry, indicating potential confusion in the supply chain . Selecting the distinct CAS 1006440-31-8 from reputable vendors with documented batch-specific purity ensures regioisomeric fidelity.

Procurement Quality Control Supply Chain

Optimal Application Scenarios for 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid Based on Differentiation Evidence


Kinase and GPCR Targeted Library Synthesis

The dual-handle reactivity (Br for cross-coupling, -COOH for amidation) and balanced lipophilicity (XLogP3 = 0.7) [from Section_3 evidence] make this compound an ideal central scaffold for generating diverse kinase and GPCR-targeted compound libraries. Its use directly enables rapid exploration of the 4-position aryl/heteroaryl space while maintaining a constant amide-linked side chain, a strategy validated by the high-affinity 5-HT2A ligands built on this core (Ki = 0.63 nM) [1]. This is distinctly advantageous over the acetic acid analog, which lacks the same conformational flexibility [from Section_3].

Regioisomerically Pure Fragment-Based Drug Discovery (FBDD)

The unambiguous 5-yl regioisomer identity and commercial availability in high purity (≥95%) [from Section_3] make this compound a reliable fragment for FBDD campaigns where precise regioisomeric attachment is critical. Using this specific CAS number mitigates the risk of acquiring the 3-yl isomer, which would lead to completely different binding modes as inferred by the distinct computed TPSA and XLogP3 values [from Section_3]. This is paramount for achieving reproducible biophysical screening results (e.g., SPR, NMR, ITC).

Process Chemistry Scale-Up of Pyrazole-Containing Intermediates

The superior reactivity of the bromine atom in Pd-catalyzed cross-coupling compared to chloro analogs [from Section_3] positions this compound as a cost-effective intermediate for process chemistry scale-up. The slightly higher density (1.7 g/cm³) compared to the 3-yl isomer [from Section_3] may also offer advantages in continuous flow chemistry setups where precise mass flow is critical. Furthermore, the room temperature storage condition and established supply chain from multiple vendors ensure reliable access for industrial-scale campaigns.

CNS Drug Candidate Optimization

The optimal XLogP3 of 0.7 [from Section_3] lies within the CNS MPO (Central Nervous System Multiparameter Optimization) desirable range, making this scaffold an attractive starting point for CNS drug discovery programs targeting neurological and psychiatric conditions. The presence of the bromine atom also provides a spectroscopic handle for in vitro metabolism and distribution studies, a feature absent in non-halogenated pyrazole propanoic acids.

Quote Request

Request a Quote for 3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.